1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride

Nicotinic receptor ligands Conformational analysis Medicinal chemistry

1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride (CAS 2149589-59-1) is a fluorinated cyclopropylamine derivative that belongs to a class of conformationally restricted pyridine-containing amines. The compound is typically supplied as the hydrochloride salt with ≥98% purity and a molecular weight of 188.63 g·mol⁻¹.

Molecular Formula C8H10ClFN2
Molecular Weight 188.63 g/mol
Cat. No. B12076957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride
Molecular FormulaC8H10ClFN2
Molecular Weight188.63 g/mol
Structural Identifiers
SMILESC1CC1(C2=NC=CC(=C2)F)N.Cl
InChIInChI=1S/C8H9FN2.ClH/c9-6-1-4-11-7(5-6)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H
InChIKeySSDDRGBSWOBCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride: Cyclopropylamine Building Block for Nicotinic Ligand and CNS Drug Discovery Programs


1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride (CAS 2149589-59-1) is a fluorinated cyclopropylamine derivative that belongs to a class of conformationally restricted pyridine-containing amines. The compound is typically supplied as the hydrochloride salt with ≥98% purity and a molecular weight of 188.63 g·mol⁻¹. Its structural scaffold—a cyclopropane ring directly attached to a 4-fluoropyridine at the 2-position—is explicitly disclosed in patent families covering 1,1- and 1,2-disubstituted cyclopropane compounds as selective nicotinic acetylcholine receptor (nAChR) ligands, particularly targeting the α4β2 subtype. [1] The compound serves as a versatile intermediate in medicinal chemistry, with the fluorine substituent at the 4-position of the pyridine ring providing a defined electronic handle that distinguishes it from other positional isomers.

Why Positional Isomers and Non-Fluorinated Analogs Cannot Substitute for 1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride in Receptor-Targeted Programs


Cyclopropylamine-pyridine conjugates are pharmacologically sensitive to both the position of the fluorine atom on the pyridine ring and the point of attachment of the cyclopropane moiety. In the nicotinic ligand series disclosed by Charton et al. (2008), the affinity profile for the rat α4β2 nAChR subtype was shown to depend critically on the substitution pattern of the pyridine ring, with fluorinated derivatives exhibiting enhanced binding characteristics compared to their non-fluorinated counterparts. [1] The 4-fluoro substitution pattern specifically modulates the electron density of the pyridine nitrogen and influences hydrogen-bonding interactions within the receptor binding pocket. Generic substitution with the 3-fluoro, 5-fluoro, or 6-fluoro positional isomers—or with the des-fluoro parent compound—introduces an uncontrolled variable in structure-activity relationship (SAR) studies, potentially altering both potency and subtype selectivity. Furthermore, the hydrochloride salt form (as opposed to the free base) provides defined solubility and handling characteristics critical for reproducible in vitro assay workflows.

Quantitative Differential Evidence for 1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride: Comparator Data for Procurement Decisions


Conformational Restriction: Cyclopropane Ring Locks the Amine Geometry Compared to Flexible Aminoalkyl-Pyridine Analogs

The cyclopropane ring in 1-(4-fluoropyridin-2-yl)cyclopropan-1-amine imposes a fixed spatial relationship between the amine group and the pyridine ring, eliminating the conformational flexibility present in conventional aminoalkyl-pyridine nicotinic ligands such as nicotine or anabasine. Charton et al. (2008) demonstrated that this conformational restriction translates into potent and selective α4β2 nAChR binding, with the series exhibiting no appreciable affinity for muscular or ganglionic nicotinic receptors at concentrations up to 10 µM, and zero affinity for muscarinic receptors. [1] In contrast, nicotine itself binds to multiple nAChR subtypes including α3β4 (ganglionic) and α1β1γδ (muscle-type) receptors. [2]

Nicotinic receptor ligands Conformational analysis Medicinal chemistry

Fluorine Positional Effect: 4-Fluoro Substitution on Pyridine Provides Distinct Electronic Profile Versus 3-Fluoro and 5-Fluoro Isomers for SAR Studies

The 4-fluoro substituent on the pyridine ring exerts a resonance electron-donating effect (+M) and an inductive electron-withdrawing effect (−I), producing a net electronic environment at the pyridine nitrogen distinct from that of the 3-fluoro (−I dominant, meta-directing) and 5-fluoro isomers. The free base form (CAS 1060809-45-1) has a predicted logP of approximately 0.8 and a predicted pKa of the cyclopropylamine near 8.0, whereas the 3-fluoro isomer (CAS 1384265-20-6 as dihydrochloride) and 5-fluoro isomer (CAS 1260830-75-8) differ in both lipophilicity and basicity due to altered fluorine-position effects. The 4-fluoro isomer is explicitly exemplified in the Servier patent family (US 6,943,184) as a preferred substitution pattern for α4β2 nAChR affinity. [1]

Fluorine chemistry Structure-activity relationship Pyridine derivatives

Salt Form Definition: Hydrochloride Salt Ensures Consistent Aqueous Solubility Versus Free Base for In Vitro Assay Reproducibility

The hydrochloride salt of 1-(4-fluoropyridin-2-yl)cyclopropan-1-amine (MW 188.63) provides defined protonation and aqueous solubility characteristics that differ from the free base (MW 152.17, CAS 1060809-45-1). The hydrochloride salt form is specified at 98% purity by Fluorochem (Product Code F717462), with standardized GHS hazard classification (H302, H315, H319, H335) and recommended storage conditions. The free base form (CAS 1060809-45-1) is also commercially available but requires separate handling and solubilization protocols. In the context of the Charton et al. (2008) nicotinic ligand study, compounds were typically evaluated as defined salt forms to ensure consistent concentration-response relationships in functional and binding assays. [1]

Salt selection Assay reproducibility Solubility

Procurement-Defining Structural Feature: 1,1-Disubstituted Cyclopropane Scaffold Differentiates from 1,2-Disubstituted and Spirocyclic Analogs in Receptor Binding Geometry

The 1,1-disubstituted cyclopropane motif in 1-(4-fluoropyridin-2-yl)cyclopropan-1-amine places the amine and the pyridine ring on the same carbon atom of the cyclopropane ring, producing a geminal substitution pattern. This contrasts with 1,2-disubstituted analogs such as rac-(1R,2R)-2-(4-fluoropyridin-2-yl)cyclopropan-1-amine (CAS 2227821-73-8), where the amine and pyridine occupy adjacent carbons, resulting in a different spatial vector between the amine and the aromatic ring. Both substitution patterns are covered in the Servier patent family (US 6,943,184), but the 1,1-disubstituted configuration presents the amine in a orientation distinct from that of the 1,2-disubstituted isomers. [1] The Fsp³ value of 0.375 reported for the target compound indicates a moderate fraction of sp³-hybridized carbons, consistent with a balanced flatness suitable for CNS drug-like properties, whereas 1,2-disubstituted variants have different Fsp³ and torsional profiles.

Cyclopropane chemistry Receptor binding Drug design

Procurement-Relevant Application Scenarios for 1-(4-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride in Drug Discovery and Chemical Biology


α4β2 Nicotinic Acetylcholine Receptor (nAChR) Ligand Optimization Programs

This compound is suited as a key intermediate or scaffold-hopping starting point for medicinal chemistry campaigns targeting the α4β2 nAChR subtype. The conformational restriction imposed by the cyclopropane ring, combined with the 4-fluoropyridine electronic profile, enables the design of ligands with reduced off-target binding to ganglionic (α3β4) and muscle-type nAChR subtypes. As demonstrated by Charton et al. (2008), cyclopropylamine-pyridine conjugates in this series exhibit high α4β2 affinity and no detectable muscarinic receptor binding, supporting their use in CNS programs for cognitive enhancement and nicotine addiction where subtype selectivity is critical. [1]

Fluorine-Position Structure-Activity Relationship (SAR) Studies on Heteroaryl Cyclopropylamines

The 4-fluoro substitution pattern provides a defined electronic and steric reference point for systematic SAR exploration. Procurement of the 4-fluoro isomer (CAS 2149589-59-1) alongside the 3-fluoro (CAS 1384265-20-6) and 5-fluoro (CAS 1260830-75-8) positional isomers enables a complete fluorine-walk study to map the electrostatic and lipophilic requirements of the target binding site. The hydrochloride salt form ensures consistent solubility across the isomer panel, reducing formulation artifacts in comparative dose-response assays. [2]

Cyclopropane-Containing Fragment Library Design for CNS-Targeted Screening

With an Fsp³ of 0.375 and a molecular weight of 188.63 (salt form), this compound falls within lead-like chemical space for CNS drug discovery. The cyclopropane ring introduces three-dimensional character while maintaining a low molecular weight, making it suitable for inclusion in fragment-based screening libraries targeting CNS receptors. The compound's predicted logP of approximately 0.8 and moderate hydrogen-bonding capacity (2 acceptors, 1 donor) align with CNS multiparameter optimization (MPO) desirability criteria.

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